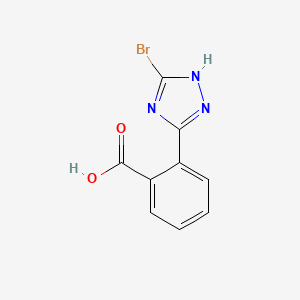

2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBIIHDSISGRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235916 | |

| Record name | Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-32-8 | |

| Record name | Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the existing literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula for 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid is C₉H₆BrN₃O₂. It features a triazole ring, which is known for its diverse biological activities. The compound is often synthesized through various chemical methods that facilitate the incorporation of the triazole moiety into benzoic acid derivatives.

Anticancer Activity

Research indicates that derivatives of benzoic acid with triazole rings exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated several 1,2,4-triazole benzoic acid hybrids and reported that some compounds demonstrated potent inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 15.6 to 23.9 µM , showing improved efficacy compared to the reference drug doxorubicin (19.7 and 22.6 µM) .

Table 1: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 2 | MCF-7 | 15.6 | More active |

| 5 | HCT-116 | 18.0 | Comparable |

| 14 | MCF-7 | 19.0 | More active |

| Doxorubicin | MCF-7 | 19.7 | Reference |

The mechanism of action for these compounds includes the induction of apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, triazole derivatives have been investigated for their anti-inflammatory effects. A study found that certain synthesized compounds exhibited significant inhibition of protein denaturation, a marker for anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Inhibition (%) at 100 µg/mL |

|---|---|

| 6aa | 40 |

| 6be | 44 |

| Diclofenac (Standard) | 41 |

These results indicate that compounds containing the triazole moiety can potentially serve as effective anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the triazole ring significantly influence biological activity. For instance, electron-withdrawing groups at specific positions enhance cytotoxicity against cancer cells, while electron-donating groups tend to improve anti-inflammatory properties .

Table 3: Summary of SAR Findings

| Substituent Type | Effect on Cytotoxicity | Effect on Anti-inflammatory Activity |

|---|---|---|

| Electron-withdrawing | Increases | Decreases |

| Electron-donating | Decreases | Increases |

Scientific Research Applications

Anticancer Research

Recent studies have focused on the synthesis of 1,2,4-triazole benzoic acid derivatives, including 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid, for their potential as anticancer agents. The compound has shown promise in inhibiting cancer cell growth through various mechanisms:

- Mechanism of Action : The presence of the triazole ring enhances interactions with biological targets involved in cancer progression.

- Research Findings : Compounds derived from this structure have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant activity against breast and lung cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid exhibits activity against a range of bacterial and fungal pathogens:

- In Vitro Studies : Tests have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi.

- Potential Applications : Its antimicrobial properties suggest applications in developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

The anti-inflammatory potential of 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid has been explored in various studies. The triazole moiety is often associated with compounds that modulate inflammatory pathways:

- Biological Evaluation : The compound has been tested for its ability to reduce inflammation markers in vitro and in animal models.

- Clinical Relevance : If proven effective, it could lead to new treatments for inflammatory diseases such as arthritis or colitis.

Synthesis and Characterization

Various synthetic routes have been developed for producing 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.

Synthetic Routes Overview

| Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction between benzoic acid derivatives and triazole precursors under acidic conditions. |

| Substitution Reactions | Bromination followed by coupling with benzoic acid derivatives to introduce the triazole moiety. |

Related Compounds

Several compounds share structural similarities with 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid | Bromine at the 4-position of benzene | Different substitution pattern |

| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid | Methyl group on triazole | Variation in nitrogen substitution |

These related compounds are also being studied for their biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen Effects

2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid

- Molecular Formula : C₉H₆ClN₃O₂

- Molecular Weight : 223.62 g/mol

- Key Difference : Chlorine replaces bromine at the triazole 5-position.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter binding affinity compared to bromine. However, bromine’s larger size could enhance van der Waals interactions in hydrophobic pockets, as seen in antiviral triazole derivatives .

- 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid Molecular Formula: C₁₂H₉BrN₂O₃ Molecular Weight: 309.12 g/mol Key Difference: Oxadiazole replaces triazole, with a cyclopropyl substituent.

Acid Moiety Modifications

- 2-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid Molecular Formula: C₆H₇BrN₃O₂ Molecular Weight: 206.00 g/mol Key Difference: Butanoic acid replaces benzoic acid. Impact: The aliphatic chain may increase solubility but reduce aromatic stacking interactions, which are critical for binding to proteins like neuraminidase (NA) in antiviral applications .

Complex Derivatives with Enhanced Bioactivity

- Compound 5 (from ): 4-(2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino benzoic acid Key Features: Cyclohexyl and hydroxymethyl substituents. Activity: Exhibits 83.7% inhibition of influenza H1N1 at 100 μM, outperforming phenyl- or chain-substituted analogs. The bulky cyclohexyl group likely improves NA binding by fitting into the 150-cavity near the active site .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Antiviral Activity : Triazole derivatives with bulky substituents (e.g., cyclohexyl) exhibit superior inhibition of influenza H1N1 compared to smaller groups (e.g., phenyl), suggesting bromine’s intermediate size may balance steric and electronic effects .

Halogen Effects : Bromine’s higher molecular weight and polarizability compared to chlorine could enhance binding in hydrophobic enzyme pockets, though this requires direct experimental validation .

Preparation Methods

Bromination and Triazole Formation

- The 1,2,4-triazole ring is constructed or introduced first, followed by selective bromination at the 5-position of the triazole ring. This bromination is crucial for the biological activity and chemical reactivity of the final compound.

- Bromination is typically achieved using brominating agents under controlled conditions to avoid over-bromination or undesired substitution patterns.

Coupling with Benzoic Acid Derivatives

- The coupling of the brominated triazole with the benzoic acid scaffold is generally performed at the 2-position of the benzene ring.

- Synthetic routes often involve the use of halogenated benzoic acid precursors, such as 2-bromobenzoic acid, which undergo nucleophilic substitution or cross-coupling reactions with the triazole moiety.

Solid-Liquid Separation and Crystallization

- After synthesis, the compound is often isolated via direct solid-liquid separation techniques.

- Crystalline potassium salts of triazole-benzoic acid derivatives have been reported, which upon salt break yield regioisomerically pure crystalline forms.

- Such crystallization steps are essential for pharmaceutical-grade purity and facilitate downstream processing.

Specific Reported Synthetic Example (From Related Triazole Derivatives)

- A typical procedure involves activation of the carboxylic acid group using coupling reagents such as 1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base (e.g., DIPEA) in solvents like dimethylformamide (DMF).

- Subsequent reaction with hydrazine or other nucleophiles can lead to triazole ring formation.

- Purification is achieved by silica gel chromatography using chloroform/methanol mixtures.

- Yields reported for similar triazole-benzoic acid derivatives range from 52% to 86%, indicating efficient synthetic protocols.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination of triazole | Brominating agents (e.g., NBS) | Selective 5-position bromination | Controlled to avoid over-bromination |

| Coupling with 2-bromobenzoic acid | Ullmann–Goldberg coupling, Cu2O catalyst, MeCN solvent | High yield, scalable | Ligand-free, regioselective |

| Activation of carboxylic acid | TBTU, DIPEA, DMF | Efficient coupling | Prepares for triazole attachment |

| Triazole ring formation | Hydrazine addition, room temperature | 52–86% yield | Purification by chromatography |

| Isolation and purification | Solid-liquid separation, crystallization | Pure crystalline salt | Enhances purity and facilitates handling |

Research Findings and Optimization Notes

- The use of acetonitrile as a solvent in coupling reactions has been found to improve reaction rates and yields compared to traditional solvents.

- Ligand-free copper catalysis reduces costs and environmental impact, favoring large-scale production.

- Crystallization of potassium salts of the product enhances regioisomeric purity and stability, which is critical for pharmaceutical applications.

- The bromination pattern on the triazole ring significantly influences biological activity, making selective bromination a key step.

Q & A

Q. What are the common synthetic routes for 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a benzoic acid derivative with 5-bromo-1H-1,2,4-triazole using reagents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios of reactants to minimize by-products. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid, and what key spectral features should researchers look for?

Key techniques include:

- NMR : Aromatic protons in the benzoic acid moiety (δ 7.5–8.5 ppm) and triazole protons (δ 8.0–9.0 ppm).

- IR : Stretching vibrations for carboxylic acid (∼1700 cm⁻¹) and triazole C-N bonds (∼1500 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]+ for C9H6BrN3O2). Cross-validation with elemental analysis ensures structural fidelity .

Q. What safety precautions are essential when handling brominated triazolyl benzoic acids during synthesis and purification?

Use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin contact, and store the compound in airtight containers away from moisture and light. Emergency protocols for spills include neutralization with inert adsorbents and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of brominated triazolyl benzoic acid derivatives?

Discrepancies in X-ray diffraction data (e.g., poor resolution or twinning) can be addressed using software like SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids. High-resolution data (≤1.0 Å) and iterative refinement of hydrogen-bonding networks improve accuracy. For ambiguous cases, complementary techniques like DFT calculations or powder XRD may resolve polymorphism .

Q. What strategies are recommended for analyzing the bioactivity of 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid derivatives against microbial targets, considering potential enzyme inhibition mechanisms?

Focus on triazole-mediated inhibition of fungal cytochrome P450 enzymes (e.g., CYP51), which disrupts ergosterol biosynthesis. Assays include:

- Microbroth Dilution : To determine minimum inhibitory concentrations (MICs).

- Enzyme Kinetics : Measure Ki values via Lineweaver-Burk plots. Structural analogs with electron-withdrawing groups (e.g., Br) enhance binding affinity to enzyme active sites .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity and interaction sites of brominated triazolyl benzoic acids in biological systems?

Molecular docking (e.g., AutoDock Vina) and MD simulations model ligand-protein interactions, prioritizing modifications at the triazole C5 or benzoic acid para-position. DFT calculations predict electrophilic regions (e.g., Br substituent’s σ-hole) for nucleophilic attack, guiding synthetic routes .

Q. What are the challenges in achieving regioselective bromination on the triazole ring, and how can reaction conditions be tailored to minimize by-products?

Regioselectivity is influenced by directing groups and reaction media. Using Lewis acids (e.g., FeCl3) in polar aprotic solvents (e.g., DCM) directs bromination to the C5 position. Monitoring reaction progress via TLC and quenching intermediates (e.g., Na2S2O3) prevents over-bromination .

Q. How do steric and electronic effects of bromo substituents influence the supramolecular packing and hydrogen-bonding networks in the crystal structures of these compounds?

Bromine’s electronegativity enhances intermolecular halogen bonding (C-Br⋯O), while its bulkiness disrupts π-π stacking. Crystal packing analysis via Mercury software reveals motifs like dimeric carboxylic acid pairs, which stabilize the lattice. Thermal analysis (DSC) correlates packing efficiency with melting points .

Q. In SAR studies, how can researchers systematically modify the triazole and benzoic acid moieties to enhance target specificity and reduce off-target effects?

- Triazole Modifications : Introduce alkyl/aryl groups at N1 to modulate lipophilicity.

- Benzoic Acid Modifications : Replace Br with bioisosteres (e.g., CF3) or incorporate ester prodrugs for improved bioavailability. High-throughput screening against off-target enzymes (e.g., human CYPs) ensures selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.